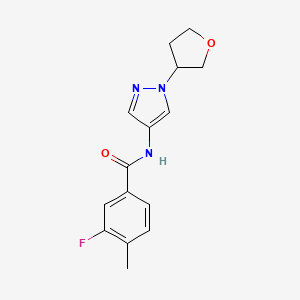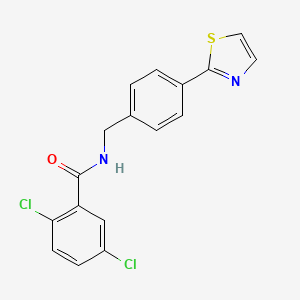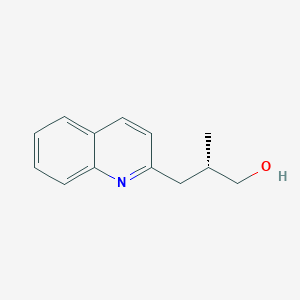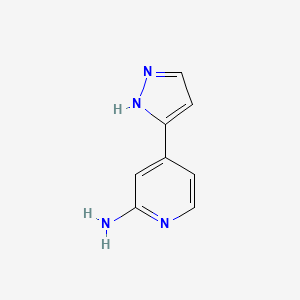
4-(4-fluorophenyl)-N-(1-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophenyl)-N-(1-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative that exhibits promising biological activity, making it an attractive target for researchers in the field of medicinal chemistry.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
Research into triazole compounds, including structures similar to 4-(4-fluorophenyl)-N-(1-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide, has shown promising antimicrobial and anticancer activities. These compounds engage in the inhibition of various bacterial and fungal strains, as well as showing potential in targeting cancer cell lines. For instance, derivatives of triazole have been synthesized with the intent of exploring their biological activities, leading to findings that certain derivatives exhibit good to moderate antimicrobial activity, as well as significant inhibition of cancer cell proliferation. This showcases the versatility of triazole compounds in medical research, particularly in developing new therapeutic agents against infectious diseases and cancer (Hebishy et al., 2020); (Jayarajan et al., 2019).
Neurological Applications
In neurological research, triazole derivatives have been explored as potent agents in imaging studies, particularly for mapping serotonin receptors in the brain. These studies have implications for understanding and treating neurological disorders, such as Alzheimer's disease and depression. The utilization of triazole-based compounds in positron emission tomography (PET) imaging offers a non-invasive method to investigate the brain's biochemistry and the potential for diagnosing and monitoring the progression of neurological conditions (Choi et al., 2015).
Mechanistic Insights and Synthesis Optimization
Research into the mechanistic pathways and synthesis optimization of triazole compounds, including 4-(4-fluorophenyl)-N-(1-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide, provides valuable insights into the efficient production of these molecules. Studies focusing on the synthesis mechanisms offer a theoretical basis for creating new triazole derivatives with improved yields and desired properties. This research supports the ongoing development of triazole-based compounds for various scientific and industrial applications, emphasizing the importance of understanding chemical reactions at the molecular level (Gu & Lu, 2020).
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-N-(1-pyridin-4-ylethyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-10(11-6-8-18-9-7-11)19-16(23)15-14(20-22-21-15)12-2-4-13(17)5-3-12/h2-10H,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZMJSUKZHJFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=NNN=C2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-N-(1-pyridin-4-ylethyl)-2H-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2876451.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2876452.png)


![2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile](/img/structure/B2876460.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2876462.png)
![N-(1-cyanocyclopentyl)-2-[(2-nitrophenyl)amino]acetamide](/img/structure/B2876463.png)
![methyl 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2876464.png)

![2-[(4-Tert-butylphenyl)methylsulfanyl]-3-[(6-chloropyridazin-3-yl)amino]quinazolin-4-one](/img/structure/B2876468.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide](/img/structure/B2876470.png)
![5-{[(4-Bromophenyl)sulfanyl]methyl}-3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B2876472.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2876473.png)